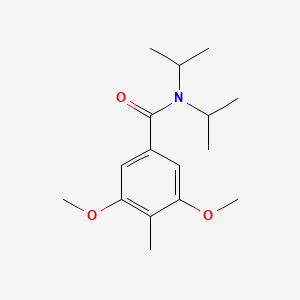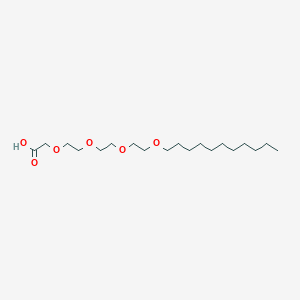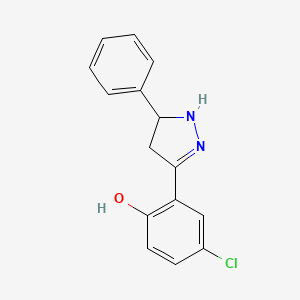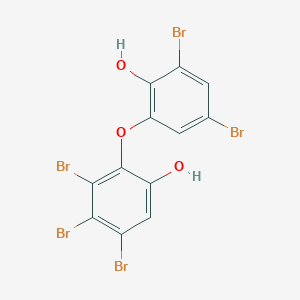
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- is a brominated phenolic compound It is characterized by the presence of multiple bromine atoms attached to the phenol rings, which significantly influence its chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- typically involves the bromination of phenolic precursors. The process generally includes the following steps:
Bromination of Phenol: The initial step involves the bromination of phenol to introduce bromine atoms at specific positions on the aromatic ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of the Phenoxy Linkage: The brominated phenol is then reacted with another brominated phenol derivative to form the phenoxy linkage. This step often requires a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
化学反応の分析
Types of Reactions
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of less brominated phenolic compounds.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxyl (OH-) or amino (NH2-) groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaOH, NH3, often in aqueous or alcoholic solutions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated phenols.
Substitution: Phenolic derivatives with different substituents replacing the bromine atoms.
科学的研究の応用
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of multiple bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
作用機序
The mechanism of action of Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- involves its interaction with biological molecules. The bromine atoms can form halogen bonds with various molecular targets, influencing their activity. The compound may also undergo redox reactions, affecting cellular processes and pathways.
類似化合物との比較
Similar Compounds
Phenol, 2,4,6-tribromo-: Another brominated phenol with three bromine atoms at different positions.
3,5-Dibromophenol: A simpler brominated phenol with two bromine atoms.
2,3,5-tribromo-6-(2,4-dibromophenoxy)phenol: A closely related compound with a similar structure but different bromination pattern.
Uniqueness
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- is unique due to its specific bromination pattern and the presence of the phenoxy linkage. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
170473-61-7 |
|---|---|
分子式 |
C12H5Br5O3 |
分子量 |
596.7 g/mol |
IUPAC名 |
3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H5Br5O3/c13-4-1-6(15)11(19)8(2-4)20-12-7(18)3-5(14)9(16)10(12)17/h1-3,18-19H |
InChIキー |
WMMMSBGZKIDZDQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1OC2=C(C(=C(C=C2O)Br)Br)Br)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


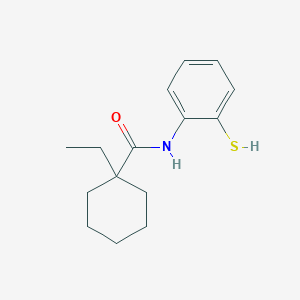
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide](/img/structure/B15165168.png)
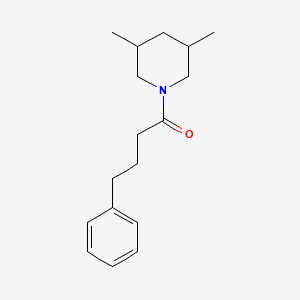
![7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B15165179.png)
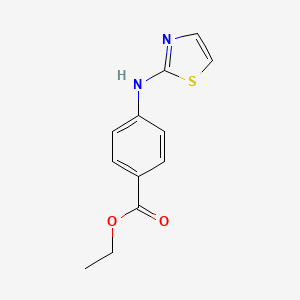
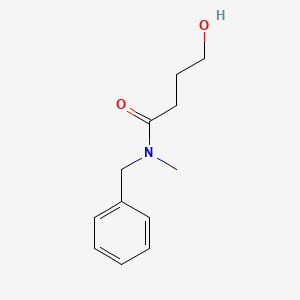
![2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine](/img/structure/B15165193.png)
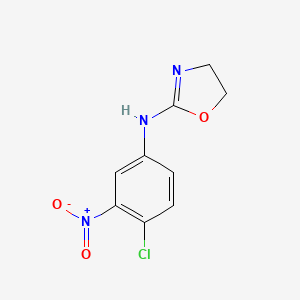
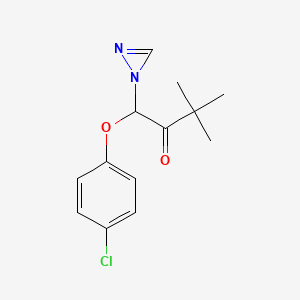
![2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165204.png)
![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
